

Technical Guide: 6-Fluoro-1,3-benzoxazol-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-1,3-benzoxazol-2-amine

Cat. No.: B598465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Fluoro-1,3-benzoxazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and an overview of the biological activities associated with the broader class of benzoxazole derivatives.

Compound Identification and Properties

6-Fluoro-1,3-benzoxazol-2-amine is a fluorinated derivative of the benzoxazole scaffold. The inclusion of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets.

Property	Value	Source
CAS Number	162437-93-6	[1]
Molecular Formula	C ₇ H ₅ FN ₂ O	
Molecular Weight	152.13 g/mol	
Appearance	Off-white to white solid (predicted)	[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents like methanol	[1]

Synthesis of 6-Fluoro-1,3-benzoxazol-2-amine

The synthesis of 2-aminobenzoxazole derivatives is well-established in the chemical literature. A common and effective method for the preparation of **6-Fluoro-1,3-benzoxazol-2-amine** involves the cyclization of 2-amino-4-fluorophenol with cyanogen bromide.[\[1\]](#) This reaction provides a direct route to the desired benzoxazole ring system.

Experimental Protocol: Synthesis from 2-Amino-4-fluorophenol and Cyanogen Bromide

This protocol is a representative procedure based on established methods for the synthesis of 2-aminobenzoxazoles.[\[1\]](#)[\[3\]](#)

Materials:

- 2-Amino-4-fluorophenol
- Cyanogen bromide (Caution: Highly Toxic)
- Methanol
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Water (deionized)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-fluorophenol (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 15 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).^[3]
- Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
- Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
- Washing: Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure

6-Fluoro-1,3-benzoxazol-2-amine.

Biological Activities of Benzoxazole Derivatives

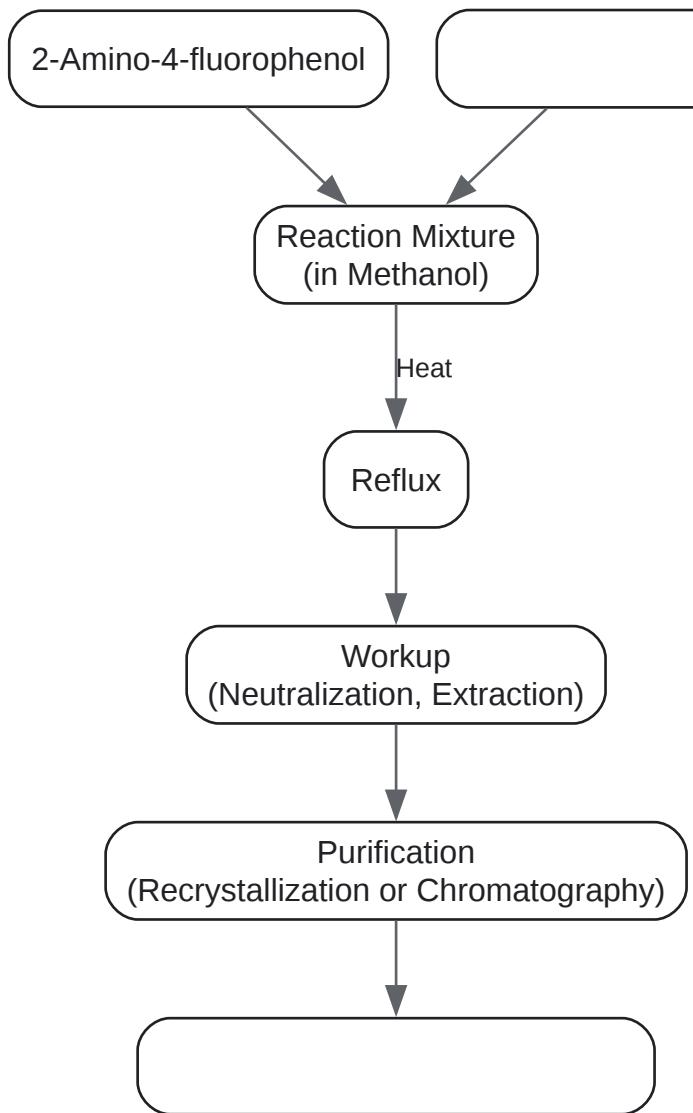
While specific biological data for **6-Fluoro-1,3-benzoxazol-2-amine** is limited in the public domain, the benzoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.^[4] The data presented below is for the broader class of benzoxazole compounds and serves to indicate the potential areas of application for **6-Fluoro-1,3-benzoxazol-2-amine**.

Biological Activity	Target/Mechanism of Action (where known)	Example Derivatives and Quantitative Data (IC ₅₀ /MIC)	References
Antimicrobial	Inhibition of DNA gyrase	Various 2-substituted benzoxazoles show activity against Gram-positive and Gram-negative bacteria. MIC values can range from low µg/mL to higher concentrations depending on the specific derivative and bacterial strain.	[4][5]
Anticancer	Inhibition of Kinases (e.g., KDR)	Certain aminobenzoxazole derivatives have shown inhibitory activity against Kinase Insert Domain Receptor (KDR) with IC ₅₀ values in the micromolar range. For example, some derivatives showed IC ₅₀ values ranging from 6.855 to 50.118 µM.	[6]
Anti-inflammatory	Inhibition of TNF-α and IL-6	Some 2-(3-Arylureido)benzoxazole derivatives have shown potent inhibition of TNF-α and IL-6.	[7]

Antiviral (HIV-1)

Inhibition of HIV-1
nucleocapsid protein

Benzoxazolinone
derivatives have been
identified as inhibitors [8]
of the HIV-1
nucleocapsid protein.

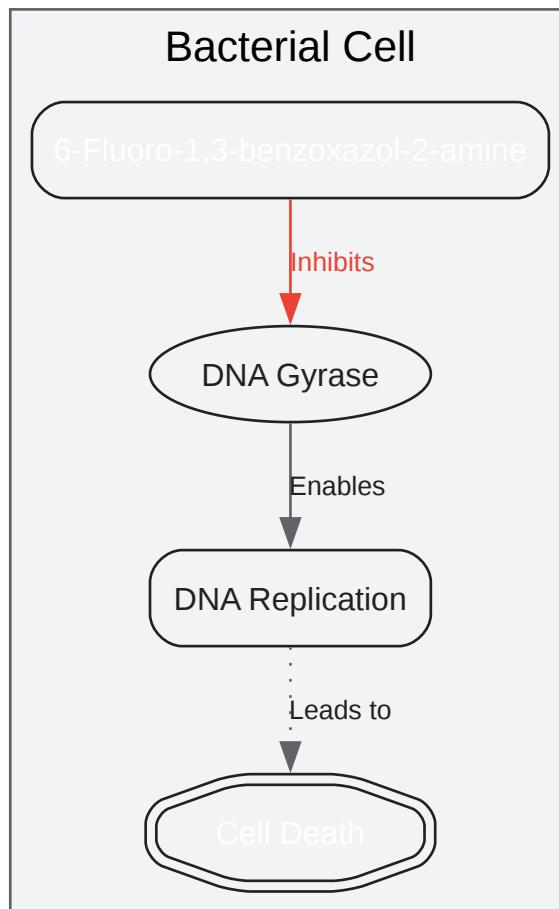


Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **6-Fluoro-1,3-benzoxazol-2-amine** from 2-amino-4-fluorophenol.

Synthesis of 6-Fluoro-1,3-benzoxazol-2-amine


[Click to download full resolution via product page](#)

A flowchart of the synthetic procedure.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Based on studies of related antimicrobial benzoxazoles, a potential mechanism of action for **6-Fluoro-1,3-benzoxazol-2-amine** is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.^[4]

Proposed Antibacterial Mechanism of Action

[Click to download full resolution via product page](#)

Inhibition of DNA gyrase by the compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. The provided experimental protocol is a representative example and should be adapted and optimized as necessary. All chemical syntheses, especially those involving highly toxic reagents like cyanogen bromide, should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The biological activities mentioned are based on studies of the broader benzoxazole class and do not guarantee the specific activity of **6-Fluoro-1,3-benzoxazol-2-amine**. Further research is required to fully elucidate the pharmacological profile of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,7-Difluoro-1,3-benzoxazol-2-amine | Benchchem [benchchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Technical Guide: 6-Fluoro-1,3-benzoxazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b598465#6-fluoro-1-3-benzoxazol-2-amine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com